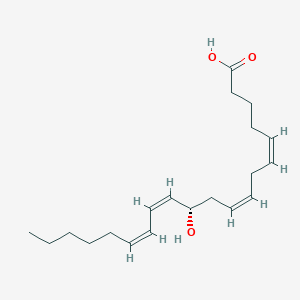
11(S)-Hete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11(S)-Hydroxy-5,8,12,14-eicosatetraenoic acid, commonly known as 11(S)-Hete, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11(S)-Hete typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 11-lipoxygenase. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
11(S)-Hete undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Functional groups on the this compound molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which have distinct biological activities.
Wissenschaftliche Forschungsanwendungen
11(S)-Hete has a wide range of applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the study of lipid oxidation products.
Biology: this compound is studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Research focuses on its potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and cancer.
Industry: It is used in the development of pharmaceuticals and as a biomarker in diagnostic assays.
Wirkmechanismus
11(S)-Hete exerts its effects by binding to specific receptors on the cell surface, such as G-protein-coupled receptors (GPCRs). This binding activates intracellular signaling pathways, including the MAPK and PI3K pathways, leading to various cellular responses such as inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12(S)-Hete: Another hydroxyeicosatetraenoic acid with similar biological activities but different receptor affinities.
15(S)-Hete: Known for its anti-inflammatory properties and involvement in the resolution of inflammation.
5(S)-Hete: Plays a role in leukotriene biosynthesis and is involved in allergic and inflammatory responses.
Uniqueness
11(S)-Hete is unique due to its specific receptor interactions and the distinct signaling pathways it activates. Its role in both promoting and resolving inflammation makes it a compound of significant interest in therapeutic research.
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5Z,8Z,11S,12Z,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13-/t19-/m1/s1 |
InChI-Schlüssel |
GCZRCCHPLVMMJE-JQBFKNNWSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C/[C@H](C/C=C\C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


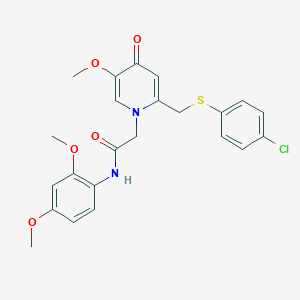
![2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12342434.png)


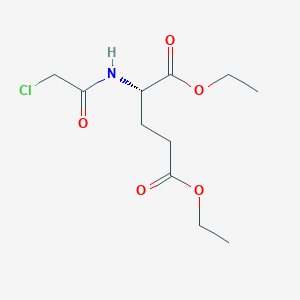
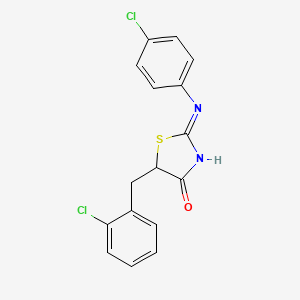
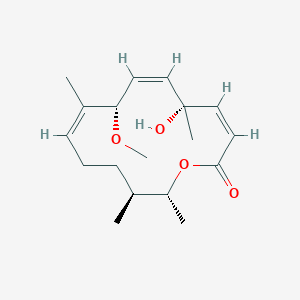
![ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate](/img/structure/B12342475.png)
![8-phenyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene;dibromide](/img/structure/B12342477.png)

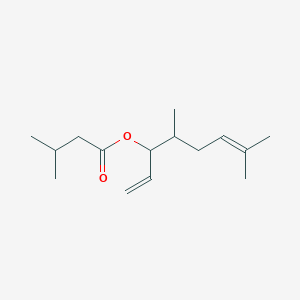
![(Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12342485.png)
![N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide](/img/structure/B12342508.png)
![Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B12342511.png)
